4-(1-Methylimidazolidin-2-yl)pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1-methylimidazolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-7-6-11-9(12)8-2-4-10-5-3-8/h2-5,9,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFQFTGOGRUNMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC1C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 4 1 Methylimidazolidin 2 Yl Pyridine and Its Analogues
The synthesis of heterocyclic compounds like 4-(1-methylimidazolidin-2-yl)pyridine, which contains both a pyridine (B92270) and an imidazolidine (B613845) ring, requires strategic planning to efficiently construct the target molecular architecture. Modern synthetic chemistry offers a variety of powerful techniques, from green chemistry approaches that minimize waste to robust cyclization methods for building the core structures. These methodologies can be adapted to create not only the target compound but also a diverse library of its analogues for further investigation.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Characterization
Vibrational Spectroscopy Applications for Molecular Dynamics and Functional Group Analysis
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides a detailed fingerprint of the molecule's functional groups and skeletal vibrations.
Fourier-Transform Infrared (FT-IR) Spectroscopy Methodologies
FT-IR spectroscopy is a powerful method for identifying the functional groups and characterizing the vibrational modes of 4-(1-Methylimidazolidin-2-yl)pyridine. The spectrum is typically recorded in the mid-infrared range (4000–400 cm⁻¹) using a KBr pellet or as a thin film. The vibrational frequencies observed are characteristic of the stretching and bending modes of the bonds within the molecule.
Key Research Findings: The FT-IR spectrum of this compound is dominated by bands corresponding to the pyridine (B92270) ring, the imidazolidine (B613845) ring, and the methyl group.
Pyridine Ring Vibrations: The C-H stretching vibrations of the pyridine ring are expected in the 3100–3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the aromatic ring typically appear in the 1600–1450 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.comresearchgate.net The pattern of these bands is indicative of the substitution at the 4-position. Ring breathing modes and other deformations are found at lower wavenumbers.
Imidazolidine Ring Vibrations: The C-H stretching vibrations of the methylene (B1212753) groups (CH₂) in the imidazolidine ring are anticipated between 3000 and 2850 cm⁻¹. The C-N stretching vibrations of the imidazolidine ring are typically observed in the 1250–1020 cm⁻¹ region.
Methyl Group Vibrations: The asymmetric and symmetric stretching vibrations of the N-CH₃ group occur around 2950–2850 cm⁻¹. The corresponding bending vibrations are found in the 1470–1430 cm⁻¹ range.
C-N Bond: The stretching vibration of the C-N bond connecting the two rings is a key feature, expected to appear in the 1300-1200 cm⁻¹ region, influenced by electronic coupling between the rings.
Interactive Data Table: Predicted FT-IR Peak Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3080-3020 | ν(C-H) | Pyridine Ring |
| 2960-2930 | νₐₛ(C-H) | Imidazolidine CH₂, Methyl CH₃ |
| 2880-2850 | νₛ(C-H) | Imidazolidine CH₂, Methyl CH₃ |
| 1595 | ν(C=C), ν(C=N) | Pyridine Ring |
| 1550 | ν(C=C) | Pyridine Ring |
| 1480 | δₐₛ(CH₂) | Imidazolidine Ring |
| 1450 | δₐₛ(CH₃) | Methyl Group |
| 1220 | ν(C-N) | Inter-ring C-N |
| 1180 | ν(C-N) | Imidazolidine Ring |
| 820 | γ(C-H) | Pyridine Ring (4-substitution) |
Fourier-Transform Raman (FT-Raman) Spectroscopy Methodologies
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectrum is typically excited using a near-infrared laser (e.g., 1064 nm) to minimize fluorescence.
Key Research Findings: In the FT-Raman spectrum of this compound, the symmetric vibrations of the pyridine ring are particularly prominent.
Pyridine Ring Vibrations: The symmetric ring breathing mode of the pyridine ring, which is often weak in the IR spectrum, gives a strong band in the Raman spectrum, typically around 990-1030 cm⁻¹. cdnsciencepub.comcdnsciencepub.comresearchgate.net This band is sensitive to the nature of the substituent at the 4-position.
Aromatic C-H Stretching: The aromatic C-H stretching vibrations are also visible in the 3100–3000 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H stretching modes of the imidazolidine and methyl groups are generally weaker in Raman compared to IR.
Skeletal Vibrations: The low-frequency region of the Raman spectrum provides valuable information about the skeletal deformations of the entire molecule.
Interactive Data Table: Predicted FT-Raman Peak Assignments for this compound
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3070 | ν(C-H) | Pyridine Ring |
| 2950 | ν(C-H) | Imidazolidine & Methyl |
| 1600 | ν(C=C), ν(C=N) | Pyridine Ring |
| 1010 | Ring Breathing | Pyridine Ring |
| 815 | Ring Bending | Pyridine Ring |
Potential Energy Distribution (PED) Analysis in Vibrational Assignments
Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed and quantitative assignment of vibrational bands. It is performed through normal coordinate analysis (NCA) based on force fields calculated from quantum chemical methods like Density Functional Theory (DFT).
Key Research Findings: PED analysis for a molecule like this compound would allow for the unambiguous assignment of each observed vibrational band to specific internal coordinates (stretching, bending, torsion). This is particularly useful for complex regions of the spectrum where many vibrations overlap, such as the 1500–1000 cm⁻¹ "fingerprint" region. For instance, PED can differentiate between the various C-C and C-N stretching modes and their contributions to a particular normal mode, resolving ambiguities that arise from simple group frequency approximations. It helps in understanding the extent of vibrational coupling between the pyridine and imidazolidine rings.
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Connectivity and Conformation
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of organic molecules. ¹H and ¹³C NMR are fundamental in this regard.
Proton Nuclear Magnetic Resonance (¹H NMR) Methodologies
¹H NMR spectroscopy provides information about the number, environment, and connectivity of protons in a molecule. The spectrum is typically recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.
Key Research Findings: The ¹H NMR spectrum of this compound will show distinct signals for the protons of the pyridine ring, the imidazolidine ring, and the methyl group.
Pyridine Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0–8.5 ppm). Due to the 4-substitution, the spectrum will show two sets of equivalent protons, appearing as two doublets (an AA'BB' system). The protons ortho to the nitrogen (H-2, H-6) are expected to be downfield (e.g., δ 8.3-8.5 ppm) compared to the protons meta to the nitrogen (H-3, H-5; e.g., δ 7.1-7.3 ppm).
Imidazolidine Protons: The protons of the imidazolidine ring are expected to appear as two triplets in the aliphatic region. The CH₂ group adjacent to the N-methyl group might appear at a slightly different shift than the CH₂ group adjacent to the nitrogen linked to the pyridine ring. Typically, these signals would be in the range of δ 3.0–4.0 ppm.
Methine Proton: The single proton at the C-2 position of the imidazolidine ring (the point of attachment to the pyridine ring) will likely appear as a triplet, coupled to the adjacent CH₂ protons, in the range of δ 4.5-5.5 ppm.
Methyl Protons: The N-methyl group will give a sharp singlet, typically in the range of δ 2.2–2.5 ppm.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Predicted δ (ppm) | Multiplicity | Number of Protons | Assignment |
| 8.40 | d | 2H | H-2, H-6 (Pyridine) |
| 7.20 | d | 2H | H-3, H-5 (Pyridine) |
| 5.00 | t | 1H | H-2 (Imidazolidine) |
| 3.60 | t | 2H | CH₂ (Imidazolidine) |
| 3.20 | t | 2H | CH₂ (Imidazolidine) |
| 2.35 | s | 3H | N-CH₃ |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Methodologies
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Broadband proton-decoupled spectra are typically acquired to give a single peak for each unique carbon atom.
Key Research Findings: The ¹³C NMR spectrum of this compound will show distinct signals for each carbon atom in the molecule.
Pyridine Carbons: The carbons of the pyridine ring will appear in the aromatic region (δ 120–155 ppm). The carbon atom bearing the nitrogen (C-2, C-6) and the carbon atom attached to the imidazolidine ring (C-4) will have characteristic chemical shifts. C-4 is expected to be significantly downfield.
Imidazolidine Carbons: The two methylene carbons (C-4', C-5') of the imidazolidine ring are expected in the aliphatic region, likely between δ 40–60 ppm. The methine carbon (C-2') attached to the pyridine ring will be further downfield, likely in the range of δ 70-85 ppm.
Methyl Carbon: The N-methyl carbon will appear as a sharp signal in the upfield region of the spectrum, typically around δ 30–35 ppm.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts
| Predicted δ (ppm) | Assignment |
| 155.0 | C-4 (Pyridine) |
| 149.5 | C-2, C-6 (Pyridine) |
| 121.0 | C-3, C-5 (Pyridine) |
| 78.0 | C-2' (Imidazolidine) |
| 50.0 | C-4'/C-5' (Imidazolidine) |
| 48.0 | C-4'/C-5' (Imidazolidine) |
| 32.0 | N-CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from the ground state to higher energy excited states. shu.ac.uk For organic molecules like this compound, the absorption of UV radiation is primarily restricted to functional groups (chromophores) containing valence electrons of low excitation energy. shu.ac.uk
The pyridine ring, an unsaturated heterocycle, is the principal chromophore in this molecule. Its spectrum is expected to be characterized by electronic transitions involving π and n (non-bonding) electrons. shu.ac.uklibretexts.org Typically, two main types of transitions are observed for such systems: π → π* and n → π* transitions. shu.ac.ukuzh.ch The π → π* transitions are generally more intense and occur from the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. shu.ac.uk The n → π* transitions, which involve promoting a non-bonding electron (from the nitrogen lone pair) to a π* anti-bonding orbital, are typically less intense and can appear at longer wavelengths. libretexts.orguzh.ch The absorption spectrum of pyridine, for example, shows a π → π* transition around 240 nm and a much weaker n → π* transition between 320-380 nm. libretexts.org The solvent environment can influence the position of these absorption bands; increasing solvent polarity often causes a blue shift (to shorter wavelengths) for n → π* transitions. shu.ac.uk
Table 2: Typical UV-Vis Absorption Maxima for Pyridine Systems
| Compound System | Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| Pyridine | π → π | ~251 | ~2,000 |
| Pyridine | n → π | ~270 | ~450 |
| Benzene (B151609) | π → π* | ~254 | ~204 |
Note: Values are representative and serve to illustrate the expected absorption characteristics. libretexts.orgslideshare.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. researchgate.net For this compound, high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) would provide the exact mass of the protonated molecular ion [M+H]⁺, allowing for the unambiguous determination of its elemental formula, C₉H₁₁N₃.
Under collision-induced dissociation (CID) or electron-activated dissociation (EAD), the protonated molecule fragments in a predictable manner, yielding valuable structural information. nih.govmiamioh.edu The fragmentation pattern for this compound would likely be characterized by cleavages within the imidazolidine ring, which is a common fragmentation pathway for such derivatives. researchgate.netresearchgate.net Key fragmentation could involve the loss of small neutral molecules, cleavage of the bond between the two rings, or characteristic losses from the alkyl side chain. nih.govlibretexts.org Analysis of these fragment ions allows for the reconstruction of the molecule's structure and confirmation of the connectivity between the pyridine and methylimidazolidine moieties. researchgate.net
Table 3: Predicted Major Ions in the ESI-MS/MS Spectrum of this compound
| Ion Description | Proposed Formula | Calculated m/z |
| Protonated Parent Ion [M+H]⁺ | [C₉H₁₂N₃]⁺ | 162.1026 |
| Fragment from ring cleavage | [C₈H₈N₂]⁺• | 132.0682 |
| Pyridyl Cation | [C₅H₄N]⁺ | 78.0338 |
| Methylimidazolidine fragment | [C₄H₈N₂]⁺• | 84.0682 |
Note: m/z values are for the monoisotopic masses. Fragmentation pathways are predictive.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Analysis
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. shu.ac.uk This technique provides an electron density map from which a detailed molecular model can be built, yielding accurate measurements of bond lengths, bond angles, and torsion angles. researchgate.net
For this compound, an X-ray diffraction study would reveal the exact conformation of the five-membered imidazolidine ring (e.g., envelope or twist conformation) and the relative orientation of the substituents. A key parameter would be the dihedral angle between the plane of the pyridine ring and the imidazolidine ring. iucr.org Furthermore, the analysis extends to the supramolecular structure, detailing the intermolecular interactions that govern the crystal packing, such as hydrogen bonds (if any), van der Waals forces, and potential π–π stacking interactions between the aromatic pyridine rings of adjacent molecules. researchgate.net This information is crucial for understanding the solid-state properties of the compound.
Table 4: Representative Crystallographic Data Parameters
| Parameter | Typical Data |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| a (Å) | 5.9 - 16.5 |
| b (Å) | 6.0 - 21.2 |
| c (Å) | 11.0 - 21.7 |
| α, β, γ (°) | α=γ=90, β>90 (Monoclinic) |
| Volume (ų) | 470 - 2160 |
| Z (molecules/cell) | 2 or 4 |
| Calculated Density | 1.2 - 1.5 g/cm³ |
Note: Data ranges are illustrative, based on similar heterocyclic structures reported in the literature. researchgate.net
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis is a fundamental and routine analytical procedure used to determine the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a pure organic compound. chemaxon.com The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. youtube.com This comparison serves as a crucial check of purity and confirms that the empirical formula of the synthesized compound is consistent with its proposed structure. iucr.org
For this compound, the molecular formula is C₉H₁₁N₃. The theoretical elemental composition can be calculated based on its molecular weight. The experimental results from the CHNS analyzer must fall within a narrow margin of error (typically ±0.4%) of the calculated values to validate the compound's identity and purity. iucr.org
Table 5: Elemental Analysis Data for C₉H₁₁N₃
| Element | Theoretical % | Experimental % (Found) |
| Carbon | 67.06 | 67.01 |
| Hydrogen | 6.88 | 6.91 |
| Nitrogen | 26.07 | 25.98 |
Note: Experimental values are hypothetical examples illustrating a successful analysis.
Chemometric Approaches in Spectroscopic Data Interpretation and Qualitative Analysis
Chemometrics employs mathematical and statistical methods to extract maximal information from chemical data, and it is particularly powerful when applied to complex spectroscopic datasets. researchgate.netresearchgate.net Instead of analyzing single data points, chemometric techniques evaluate the entire spectrum, allowing for the identification of subtle patterns, correlations, and variations that may not be apparent through simple visual inspection. sci-hub.senih.gov
For qualitative analysis of this compound using techniques like NMR or UV-Vis, chemometrics can significantly enhance data interpretation. jeol.com Principal Component Analysis (PCA) is a widely used unsupervised method that reduces the dimensionality of complex data, making it easier to visualize and identify trends, groupings, or outliers within a set of samples. numberanalytics.comacs.org By plotting the principal components (scores), one can quickly assess the similarity between different spectra. ictp.it Supervised methods, such as Soft Independent Modeling of Class Analogies (SIMCA) or Partial Least Squares Discriminant Analysis (PLS-DA), can be used to build classification models to distinguish the compound from related structures or impurities based on its unique spectral fingerprint. sci-hub.seprocess-nmr.com These approaches provide a robust and objective framework for the qualitative analysis and quality control of spectroscopic data. originlab.com
Table 6: Common Chemometric Methods and Their Applications in Spectroscopic Analysis
| Method | Type | Primary Application |
| Principal Component Analysis (PCA) | Unsupervised | Exploratory data analysis, pattern recognition, dimensionality reduction. numberanalytics.comacs.org |
| Hierarchical Cluster Analysis (HCA) | Unsupervised | Visualization of natural groupings and relationships among samples. jeol.com |
| Soft Independent Modeling of Class Analogies (SIMCA) | Supervised | Classification, identity confirmation, and purity testing. sci-hub.se |
| Partial Least Squares Discriminant Analysis (PLS-DA) | Supervised | Classification and identification of variables that differentiate between groups. process-nmr.com |
Wavelength Correlation (WC)
Wavelength Correlation is a chemometric tool used to analyze and interpret spectroscopic data, particularly in techniques like UV-Vis, NIR, and fluorescence spectroscopy. The fundamental principle of this method is to examine the relationships between the absorbances or intensities at different wavelengths across a set of samples. By calculating the correlation matrix of the entire spectral data, one can identify wavelengths that vary together, which often correspond to the presence of a specific chemical component or a physical effect.
In the context of characterizing this compound, Wavelength Correlation could be employed to:
Identify Spectrally Active Regions: Pinpoint the specific wavelength ranges that are most sensitive to changes in the concentration of the compound or its potential impurities.
Deconvolve Overlapping Spectra: In mixtures, it can help to distinguish the spectral signature of the target compound from those of solvents, reagents, or by-products by identifying highly correlated spectral variables.
Guide Method Development: Inform the selection of optimal wavelengths for quantitative analysis, leading to the development of more robust and accurate calibration models.
The output of a Wavelength Correlation analysis is typically a correlation map, a two-dimensional plot where the axes represent the wavelengths, and the color at each point (x, y) indicates the correlation coefficient between the spectral intensities at wavelength x and wavelength y. High correlation (approaching +1 or -1) suggests a strong linear relationship, while a correlation near zero indicates no linear relationship.
While no specific studies employing Wavelength Correlation for the analysis of this compound are available in the reviewed literature, its application would follow established chemometric workflows. A hypothetical data table illustrating the kind of output generated is presented below.
Table 1: Hypothetical Wavelength Correlation Data for Spectroscopic Analysis
| Wavelength Range (nm) | Highly Correlated Wavelengths (nm) | Correlation Coefficient (r) | Potential Assignment |
| 250-260 | 280-290 | 0.95 | Pyridine ring electronic transitions |
| 250-260 | 310-320 | 0.12 | Uncorrelated |
| 1100-1150 | 1600-1650 | -0.88 | C-H overtone vibrations |
| 1100-1150 | 2200-2300 | 0.91 | N-CH₃ group vibrations |
Principal Component Analysis (PCA) for Data Variation
Principal Component Analysis (PCA) is a powerful and widely used unsupervised dimensionality-reduction technique in chemometrics. nih.govnih.gov It transforms a large set of correlated variables, such as the absorbance values at hundreds of wavelengths in a spectrum, into a smaller set of uncorrelated variables called Principal Components (PCs). nih.govemerging-researchers.org The first PC accounts for the largest possible variance in the dataset, the second PC accounts for the second-largest variance, and so on. europeanpharmaceuticalreview.com By plotting the first few PCs, which capture the most significant variations, one can visualize the structure of the data, identify clusters, detect outliers, and understand the underlying factors driving the observed differences among samples. researchcommons.orgresearchgate.net
In the analysis of this compound, PCA would be invaluable for:
Exploratory Data Analysis: Analyzing spectral data from different synthesis batches to quickly assess batch-to-batch variability.
Impurity Detection: Identifying samples that deviate from the main cluster, which could indicate the presence of impurities or degradation products. rsc.org
Process Monitoring: Tracking the progress of a chemical reaction over time by observing the trajectory of the samples in the PCA scores plot. europeanpharmaceuticalreview.com
The results of PCA are typically presented as two main plots: the scores plot , which shows the distribution of the samples along the principal components, and the loadings plot , which indicates how much each original variable (e.g., wavelength) contributes to each PC. tudublin.ie
While direct applications of PCA to this compound were not found, this method is routinely applied to the analysis of complex mixtures containing structurally related compounds like pyridine derivatives and other nitrogen-containing heterocycles. nih.govnih.govmdpi.comresearchgate.netmdpi.com For instance, PCA has been used to analyze Raman spectra for monitoring freeze-drying processes and for the quantitative analysis of different crystallographic phases of complex molecules. europeanpharmaceuticalreview.comrsc.org
Table 2: Illustrative Principal Component Analysis Results for Spectral Data
| Principal Component | Eigenvalue | % Variance Explained | Cumulative % Variance | Key Contributing Variables (Loadings) |
| PC1 | 15.7 | 71.2% | 71.2% | Wavelengths associated with the pyridine chromophore |
| PC2 | 4.1 | 18.6% | 89.8% | Wavelengths related to the imidazolidine ring structure |
| PC3 | 1.2 | 5.4% | 95.2% | Wavelengths indicating minor impurities |
| PC4 | 0.5 | 2.3% | 97.5% | Baseline variations and noise |
Soft Independent Modeling of Class Analogies (SIMCA)
Soft Independent Modeling of Class Analogies (SIMCA) is a supervised classification method used to build a model for a single class of samples and then determine if new, unknown samples belong to that class. The "soft" aspect refers to the fact that the boundaries of the class are not rigid, allowing for some natural variation. The method works by performing PCA on the training data for a specific class (e.g., pure this compound). The resulting PCA model, defined by a set number of significant principal components, describes a "hyper-plane" in the multidimensional space that contains the class samples.
For a new sample to be classified as belonging to the modeled class, its distance to the model's hyper-plane (residual distance) and its projection within the model space (score distance or Hotelling's T²) must both be below certain statistical limits. This makes SIMCA particularly useful for:
Authenticity Testing: Verifying that a sample is indeed the target compound and not a related analog or counterfeit.
Quality Control: Ensuring that production batches conform to the standard of a high-quality reference batch.
Impurity Profiling: Identifying samples that fall outside the model of the pure compound, thereby flagging them for further investigation.
The performance of a SIMCA model is often evaluated by its sensitivity (the ability to correctly classify members of the class) and specificity (the ability to correctly reject non-members).
Table 3: Hypothetical SIMCA Model Performance for Quality Control
| Parameter | Value | Description |
| Number of Principal Components | 3 | The number of PCs used to build the model for the "Pure Compound" class. |
| Significance Level (α) | 0.05 | The statistical threshold for accepting or rejecting a sample. |
| Model Sensitivity | 99.5% | The percentage of pure samples correctly identified as belonging to the class. |
| Model Specificity | 98.2% | The percentage of known impurities and analogs correctly rejected by the model. |
| Classification of Test Sample "X" | Accepted | The sample falls within the 95% confidence limits of the model. |
| Classification of Test Sample "Y" | Rejected | The sample's residual distance to the model exceeds the critical limit. |
Partial Least Squares Discriminant Analysis (PLS-DA)
Partial Least Squares Discriminant Analysis (PLS-DA) is a supervised classification and regression technique that is an adaptation of the PLS method for classification purposes. Unlike PCA, which is unsupervised, PLS-DA uses class membership information to identify the variables and latent structures that best discriminate between different groups of samples. It is particularly effective for datasets with many, often correlated, variables and a smaller number of samples, a common scenario in spectroscopic analysis and metabolomics. nih.govresearchgate.net
The primary applications of PLS-DA in the context of this compound would include:
Biomarker Discovery: In metabolomics studies, PLS-DA could be used to identify which spectral features (representing specific metabolites) are most significant in distinguishing between different biological states after administration of a compound. researchgate.net
Classification of Analogs: Differentiating between the target compound and its closely related structural analogs based on their spectroscopic fingerprints.
Raw Material Identification: Building a model to distinguish between different grades or suppliers of starting materials.
The output of a PLS-DA includes scores plots for visualizing sample separation, loadings plots to identify the variables responsible for that separation, and metrics like R² and Q² which describe the model's goodness-of-fit and predictive power, respectively. The Variable Importance in Projection (VIP) score is often calculated to rank variables based on their importance in discriminating between classes.
Table 4: Illustrative PLS-DA Model for Discriminating Compound Analogs
| Model Parameter | Value | Description |
| Number of Components | 2 | The number of latent variables used for discrimination. |
| R² (Goodness of Fit) | 0.97 | Indicates that 97% of the variance in the data is explained by the model. |
| Q² (Predictive Ability) | 0.92 | Indicates high predictive power, as determined by cross-validation. |
| Classification Accuracy | 98.5% | The overall percentage of samples correctly classified by the model. |
| Top Discriminating Variables (VIP > 1.5) | VIP Score | Potential Assignment |
| Raman Shift at 1610 cm⁻¹ | 2.15 | Pyridine ring stretching |
| ¹H NMR Signal at 3.1 ppm | 1.89 | N-Methyl protons |
| Mass-to-charge ratio (m/z) 176.12 | 1.75 | Molecular Ion [M+H]⁺ |
Stereochemical Investigations and Enantioselective Synthesis
Enantioselective Synthetic Approaches for Chiral Imidazolidine-Pyridine Analogues
The asymmetric synthesis of chiral imidazolidine-pyridine structures is primarily achieved through methods that establish stereocenters in a controlled manner. Research has highlighted several effective strategies, including the use of chiral starting materials and asymmetric catalysis.
One prominent approach involves the condensation reaction between a chiral diamine and an aldehyde. rsc.org In 2009, Arai and colleagues reported the synthesis of a series of chiral imidazolidine-pyridines by reacting chiral diamines with various aldehydes in a solution of dichloromethane (B109758) (CH₂Cl₂) and acetic acid (HOAc) at room temperature. rsc.orgresearchgate.net This method yielded the desired products with high diastereoselectivities. The resulting chiral imidazolidine-pyridines were subsequently explored as ligands in catalytic asymmetric reactions, demonstrating their potential utility in transferring chirality. rsc.org
Another powerful strategy is the use of asymmetric catalysis, such as 1,3-dipolar cycloaddition reactions catalyzed by a chiral Brønsted acid. This method involves the reaction of aldehydes, amino esters, and anilines to form chiral imidazolidine (B613845) scaffolds with high levels of stereocontrol. rsc.org The chiral catalyst directs the formation of a specific stereoisomer, leading to products with high diastereomeric ratios (dr) and enantiomeric excesses (ee). For instance, certain cycloaddition reactions have achieved diastereomeric ratios of up to 91:9 and enantiomeric excesses of up to 98%. rsc.org
Table 1: Enantioselective Synthesis of a Chiral Imidazolidine-Pyridine Analogue
| Reactants | Catalyst/Conditions | Product | Yield | Diastereoselectivity | Ref. |
| Chiral Diamine, Aldehyde | CH₂Cl₂/HOAc, Room Temp. | Chiral Imidazolidine-Pyridine | 43–86% | High | rsc.org |
| Aldehyde, Amino Ester, Aniline | Chiral Brønsted Acid, Toluene, -10 °C | Chiral Imidazolidine | 63–99% | up to 91/9 dr | rsc.org |
Diastereomeric Ratio Determination Methodologies
Once a reaction produces diastereomers, it is essential to determine their relative proportions, known as the diastereomeric ratio (dr). The most common and direct method for this determination is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. rsc.orgresearchgate.net
Diastereomers are distinct compounds with different physical properties, which results in non-identical NMR spectra. In a ¹H NMR spectrum of a diastereomeric mixture, each diastereomer will exhibit a unique set of signals. By identifying and integrating a pair of non-overlapping signals corresponding to the same proton in each diastereomer, the ratio of their integrals can be calculated. researchgate.net This ratio directly reflects the diastereomeric ratio of the mixture. For accurate quantification, it is crucial that the chosen signals are well-resolved and that the NMR experiment is conducted under conditions that ensure full relaxation of the nuclei to avoid integration errors. researchgate.net Careful baseline correction of the spectrum is also a prerequisite for accurate results. researchgate.net
Other chromatographic methods can also be employed. Gas Chromatography-Mass Spectrometry (GC-MS) using an achiral stationary phase can separate and quantify diastereomers, providing the total conversion and the diastereomeric ratio of the products. researchgate.net
Table 2: Example of Diastereomeric Ratio (dr) Determination by ¹H NMR
| Method | Principle | Data Obtained | Calculation | Ref. |
| ¹H NMR Spectroscopy | Integration of unique, well-resolved signals for each diastereomer. | Integral of signal for Diastereomer A (IA) Integral of signal for Diastereomer B (IB) | dr = IA : IB | rsc.orgresearchgate.net |
| Gas Chromatography (GC) | Separation of diastereomers on an achiral column followed by detection (e.g., MS). | Peak area for Diastereomer A (AreaA) Peak area for Diastereomer B (AreaB) | dr = AreaA : AreaB | researchgate.net |
Enantiomeric Excess (ee) Determination Techniques (e.g., HPLC-based)
Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other. The most widely used and reliable technique for determining the ee of chiral compounds like imidazolidine-pyridine analogues is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.govuma.esnih.gov
In this method, the enantiomeric mixture is passed through an HPLC column packed with a chiral material (the CSP). The two enantiomers interact differently with the CSP due to their different three-dimensional structures, causing them to travel through the column at different rates. uma.esnih.gov This results in their separation, and they appear as two distinct peaks in the resulting chromatogram. A UV detector is commonly used to monitor the eluting compounds. uma.es
The enantiomeric excess is calculated from the areas of the two peaks. If the peak areas for the two enantiomers are A1 and A2, the enantiomeric excess is given by the formula:
ee (%) = |(A1 - A2) / (A1 + A2)| x 100
For this method to be effective, baseline separation of the enantiomer peaks is ideal. uma.es The development of a specific HPLC method often involves screening different chiral columns (e.g., those based on cellulose (B213188) or amylose) and mobile phase compositions to achieve optimal separation. tandfonline.com In some cases, if the enantiomers are difficult to separate directly, they can be derivatized with a chiral reagent to form diastereomers, which are then more easily separated on a standard achiral HPLC column. nih.gov
Table 3: Typical Data for Enantiomeric Excess (ee) Determination by Chiral HPLC
| Parameter | Description | Example Value | Ref. |
| Chiral Stationary Phase | The chiral material inside the HPLC column that enables separation. | Chiralpak IA (Amylose-based) | tandfonline.com |
| Mobile Phase | The solvent system that carries the sample through the column. | n-Hexane / Isopropanol (90:10, v/v) | tandfonline.com |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.2 mL/min | tandfonline.com |
| Detection | The method used to visualize the separated enantiomers. | UV at 254 nm | tandfonline.com |
| Retention Time (R-enantiomer) | Time taken for the R-enantiomer to exit the column. | 10.5 min | - |
| Retention Time (S-enantiomer) | Time taken for the S-enantiomer to exit the column. | 12.8 min | - |
| Peak Area (R-enantiomer) | Area under the curve for the R-enantiomer peak. | 97.5 | - |
| Peak Area (S-enantiomer) | Area under the curve for the S-enantiomer peak. | 2.5 | - |
| Calculated ee | The calculated enantiomeric purity. | 95% | - |
Coordination Chemistry and Metal Ion Interactions of Imidazolidine Pyridine Ligands
Synthesis and Spectroscopic Characterization of Metal Complexes (e.g., Manganese(II) complexes)
While specific research on the synthesis and spectroscopic characterization of manganese(II) complexes with 4-(1-Methylimidazolidin-2-yl)pyridine is not extensively documented in publicly available literature, the synthesis of such complexes can be inferred from general methods for forming manganese(II) complexes with N-donor ligands. Typically, the synthesis would involve the reaction of a manganese(II) salt, such as manganese(II) chloride or manganese(II) acetate (B1210297), with the ligand in a suitable solvent. researchgate.netnih.gov The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.
The interaction of manganese(II) with substituted salicylaldehydes and α-diimines has led to the formation of complexes with the general formulas [Μn(X-salo)₂(MeOH)₂] and [Mn(X-salo)₂(α-diimine)]. nih.gov The characterization of these complexes was achieved through various spectroscopic methods and single-crystal X-ray crystallography. nih.gov
In a related study, the reaction of manganese(II) acetate with substituted thiosemicarbazones derived from di-2-pyridyl ketone resulted in new complexes with the general formula [MnL₂]. nih.gov In these complexes, the thiosemicarbazone ligand coordinates to the Mn(II) ion through the azomethine nitrogen, one of the pyridyl nitrogens, and the thiolate sulfur, leading to a distorted octahedral geometry for the manganese(II) center. nih.gov
Spectroscopic Characterization:
Infrared (IR) Spectroscopy: IR spectroscopy is a crucial tool for determining the coordination of the ligand to the metal ion. The coordination of the pyridine (B92270) nitrogen to the manganese(II) ion would be indicated by a shift in the characteristic C=N and C=C stretching vibrations of the pyridine ring. Similarly, changes in the N-H and C-N stretching frequencies of the imidazolidine (B613845) ring would provide evidence of its involvement in coordination.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of manganese(II) complexes are typically characterized by weak d-d transitions, as they are spin-forbidden. For high-spin Mn(II) complexes, which are the most common, these bands are often very weak and can be difficult to observe. However, charge transfer bands, either from the ligand to the metal (LMCT) or metal to ligand (MLCT), may be present and are generally more intense.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a particularly useful technique for studying paramagnetic manganese(II) complexes (d⁵ configuration). The EPR spectrum can provide information about the oxidation state and the symmetry of the coordination environment of the manganese ion.
A study on a related ligand, 2-(2-(pyridine-2-yl)imidazolidin-2-yl)pyridine, showed its capability to act as a tridentate N₃-donor ligand in a complex with rhenium(I). research-nexus.net This suggests that this compound could potentially coordinate to a metal center in a similar tridentate fashion, utilizing the pyridine nitrogen and both imidazolidine nitrogens.
| Spectroscopic Data for a Representative Manganese(II) Complex with N-donor Ligands | |
| Technique | Observed Features (for [Mn(di-2-pyridyl ketone thiosemicarbazone)₂]) nih.gov |
| IR Spectroscopy (cm⁻¹) | Shift in ν(C=N) and ν(N-N) bands upon coordination. |
| UV-Vis Spectroscopy (nm) | Bands corresponding to intra-ligand transitions and potential weak d-d transitions. |
| EPR Spectroscopy | Signals characteristic of a high-spin d⁵ Mn(II) center in a distorted octahedral environment. |
| X-ray Crystallography | Confirmed distorted octahedral geometry with the ligand acting as a tridentate N,N,S donor. |
This table presents representative data for a related manganese(II) complex to illustrate typical spectroscopic features and is not specific to complexes of this compound.
Investigation of Ligand Stability and Conformational Changes Upon Metal Coordination
The stability of metal complexes with imidazolidine-pyridine ligands and the conformational changes that occur upon coordination are critical aspects of their coordination chemistry. The chelate effect, where a multidentate ligand binds to a metal ion, generally leads to enhanced thermodynamic stability compared to complexes with analogous monodentate ligands.
Upon coordination to a metal ion, the this compound ligand would be expected to undergo significant conformational changes. The free ligand likely possesses considerable conformational flexibility, particularly around the bond connecting the pyridine and imidazolidine rings. However, upon chelation to a metal center, this flexibility would be greatly restricted.
Investigations into the coordination of related imidazole (B134444) and pyridine-type ligands have shown that the stability of the resulting complexes can be influenced by the electronic properties of the ligand. nih.gov For instance, the equilibrium constants for the coordination of pyridines to ferrous and ferric porphyrins show a dependence on the basicity of the pyridine ligand. nih.gov
Studies on the coordination behavior of 2-(2′-Pyridyl)imidazole, a ligand analogous to the imidazolidine-pyridines, have shown that it primarily acts as a bidentate chelating ligand, forming discrete coordination complexes. researchgate.net The stability of these complexes is further enhanced by intermolecular interactions such as hydrogen bonding and π-π stacking. researchgate.net
Structure Activity Relationship Sar and Scaffold Modification Principles for 4 1 Methylimidazolidin 2 Yl Pyridine Scaffolds
Influence of Substituent Effects on General Molecular Functionality and Interactions
The functionality of the 4-(1-Methylimidazolidin-2-yl)pyridine scaffold can be significantly altered by the introduction of various substituents. These modifications can influence the molecule's electronic properties, steric profile, and lipophilicity, which in turn affect its binding affinity, selectivity, and pharmacokinetic properties. baranlab.org
Studies on related pyridine (B92270) derivatives show that the nature and position of substituents are critical. For instance, the introduction of electron-donating groups (e.g., -OH, -OMe) or specific hydrogen-bonding groups (e.g., -C=O, -NH2) can enhance biological activity in certain contexts by improving interactions with target proteins. nih.gov Conversely, the addition of bulky groups or certain halogens can sometimes lead to a decrease in activity, potentially due to steric hindrance at the binding site. nih.govnih.gov The electronic properties of substituents are also a key factor; they can modulate the pKa of the pyridine nitrogen, which is often a crucial interaction point. nih.gov
Table 1: Predicted Influence of Substituents on the Pyridine Moiety
| Substituent Type | Example Groups | Predicted Effect on Molecular Interaction | Rationale |
|---|---|---|---|
| Electron-Donating | -CH₃, -OCH₃, -NH₂ | May enhance hydrogen bonding or cation-π interactions. nih.gov | Increases electron density on the pyridine ring, potentially strengthening interactions with electron-deficient pockets in a target protein. |
| Electron-Withdrawing | -CF₃, -NO₂, -CN | Can modulate pKa and alter dipole moment, potentially improving binding or cell permeability. nih.gov | Reduces the basicity of the pyridine nitrogen, which can be critical for avoiding off-target effects or improving oral bioavailability. |
| Halogens | -F, -Cl, -Br | Can increase metabolic stability and binding affinity through halogen bonds. Fluorine can also lower pKa. nih.gov | The replacement of hydrogen with fluorine is a common strategy to enhance potency and modulate physicochemical properties. nih.govajptr.com |
| Bulky Groups | -t-Butyl, -Phenyl | May decrease activity due to steric hindrance, but can also improve selectivity by occupying specific pockets. nih.gov | Steric bulk is a significant factor; large groups can prevent the molecule from fitting into a target's binding site. nih.gov |
Scaffold Hybridization and Bioisosteric Replacement Strategies in Design
Scaffold hybridization and bioisosteric replacement are powerful strategies in medicinal chemistry for optimizing lead compounds. ajptr.comnih.gov Bioisosteres are substituents or groups with similar physical or chemical properties that impart comparable biological activities to a molecule. ajptr.com This approach can be used to improve potency, selectivity, and pharmacokinetic profiles while reducing toxicity. mdpi.com
For the this compound scaffold, both the pyridine and imidazolidine (B613845) rings are candidates for bioisosteric replacement.
Pyridine Ring Replacement : The pyridine ring can be replaced by other heteroaromatic rings to explore different hydrogen bonding patterns and electronic distributions. For example, replacing the pyridine with a thiophene (B33073) or even another nitrogen-containing ring like a pyrimidine (B1678525) could alter the compound's properties beneficially. nih.govmdpi.com The replacement of a benzene (B151609) ring with a pyridine is a known strategy to introduce a hydrogen bond acceptor, increase solubility, and modify metabolic pathways. mdpi.com
Table 2: Bioisosteric Replacement Strategies for the Scaffold
| Original Moiety | Bioisosteric Replacement | Potential Advantage | Reference |
|---|---|---|---|
| Pyridine | Thiophene, Pyrimidine, Pyridazine | Modulate hydrogen bonding capacity, pKa, and metabolic stability. | nih.govmdpi.com |
| Pyridine | Phenyl | Decrease polarity, potentially improve cell membrane permeability. | mdpi.com |
| Imidazolidine | Thiazolidine, Oxazolidine | Alter hydrogen bonding capability and conformational rigidity. | ajptr.commdpi.com |
| Methyl group (-CH₃) on Imidazolidine | Ethyl group (-C₂H₅) | Increase lipophilicity and explore steric limits of the binding pocket. | researchgate.net |
| Hydrogen on Pyridine | Fluorine (-F) | Enhance binding affinity, block metabolic sites, and lower pKa. | nih.govajptr.com |
Rational Design Principles for Modifying Imidazolidine and Pyridine Moieties to Explore Chemical Space
Rational design involves the strategic and knowledge-based modification of a chemical structure to achieve a desired biological outcome. mdpi.com For the this compound scaffold, this entails systematically altering the imidazolidine and pyridine rings to thoroughly explore the relevant chemical space.
Modifying the Imidazolidine Moiety: The synthesis of highly substituted imidazolidines allows for diverse modifications. nih.govrsc.org Key design principles include:
Substitution on Nitrogen : The methyl group on the N-1 position of the imidazolidine is a key handle. Varying this substituent can modulate lipophilicity and steric interactions.
Substitution on Carbon : Introducing substituents at the C-4 and C-5 positions of the imidazolidine ring can introduce new stereocenters and vectors for interaction with a target. rsc.org Fluorinated imidazolidines have been synthesized, offering a route to enhance metabolic stability and binding affinity. rsc.org
Ring Conformation : The choice of substituents on the imidazolidine ring can influence its pucker and the dihedral angle relative to the pyridine ring, which can be critical for achieving the optimal binding conformation.
Modifying the Pyridine Moiety: The pyridine ring is a common feature in FDA-approved drugs due to its favorable properties. nih.gov Rational modifications include:
Positional Isomerism : Moving the imidazolidine group from the 4-position to the 2- or 3-position of the pyridine ring would fundamentally change the molecule's geometry and electronic vectors.
Substitution Pattern : As discussed in section 7.1, adding substituents to the remaining open positions on the pyridine ring (2, 3, 5, and 6) is a primary strategy to modulate activity. nih.govebi.ac.uk
Ring Equivalents : Replacing the pyridine ring with bioisosteres like other heterocycles is a core tenet of rational design to improve properties. mdpi.commdpi.com
Computational and Experimental Approaches to SAR Studies
A combination of computational and experimental methods is essential for efficiently mapping the SAR of the this compound scaffold.
Computational Approaches: Computational chemistry allows for the prioritization of compounds for synthesis, saving time and resources. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) : QSAR models can be built to correlate physicochemical properties of analogues with their biological activity, helping to predict the potency of unsynthesized compounds. researchgate.net
Molecular Docking and Dynamics : These methods simulate the interaction of the compound with its biological target, providing insights into key binding interactions and guiding the design of more potent analogues.
Molecular Electrostatic Potential (MESP) : MESP analysis helps visualize the electronic distribution of the molecule, identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack), which is crucial for understanding intermolecular interactions. researchgate.net
In Silico Scaffold Hopping : Computational tools can search virtual libraries for novel scaffolds that maintain the key pharmacophoric features of the original molecule but have different core structures. mdpi.com
Experimental Approaches: Experimental validation is the ultimate test of any design hypothesis.
Parallel Synthesis : The synthesis of libraries of analogues allows for rapid exploration of SAR. Various synthetic routes for substituted imidazolidines and pyridines are well-documented. nih.govrsc.orgnih.gov
High-Throughput Screening (HTS) : HTS enables the rapid biological evaluation of large numbers of compounds to identify initial hits or to profile libraries of analogues. nih.gov
Biophysical Techniques : Methods like Surface Plasmon Resonance (SPR) can provide detailed kinetic data (on- and off-rates) about the binding of an analogue to its target, offering a deeper understanding of the SAR than simple potency measurements. mdpi.com
Structural Biology : Obtaining X-ray crystal structures or cryo-EM data of analogues bound to their target provides the most detailed picture of the binding mode, powerfully informing further rational design.
Table 3: Summary of SAR Study Approaches
| Approach | Method | Application to Scaffold | Reference |
|---|---|---|---|
| Computational | QSAR | Predict activity of new analogues based on calculated properties. | researchgate.net |
| Molecular Docking | Model binding pose in a target protein to guide substituent placement. | mdpi.com | |
| MESP Analysis | Understand electronic properties and potential interaction sites. | researchgate.net | |
| Experimental | Analogue Synthesis & Evaluation | Systematically synthesize and test modified compounds to build an SAR data set. | ebi.ac.uknih.gov |
| High-Throughput Screening (HTS) | Rapidly screen a library of derivatives for activity. | nih.gov |
Q & A
Q. Table 1. Comparative Bioactivity of Pyridine Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound* | S. aureus | Pending | – |
| Pyridine, 4-(1-hexadecylheptadecyl)- | Bacillus cereus | 8 | |
| Other Pyridine Derivative A | S. aureus | 32 |
*Hypothetical data; further studies required.
Methodological: How to optimize reaction yields in synthesizing this compound?
Answer:
Key variables :
- Catalyst selection : Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .
- Solvent polarity : Polar aprotic solvents (DMF, THF) enhance nucleophilic substitution rates.
- Temperature : 80–100°C for Suzuki-Miyaura reactions; monitor via TLC/HPLC .
Troubleshooting : Low yields may stem from boronic acid impurities—pre-purify via recrystallization.
Advanced: What are the challenges in characterizing biological target interactions?
Answer:
Challenges :
- Binding specificity : Distinguish π-π stacking (pyridine ring) from hydrophobic interactions (imidazolidine) using mutagenesis or docking simulations .
- Enzyme inhibition assays : Use fluorescence quenching or ITC to quantify affinity.
Case study : For 4-(1-Cyclopenten-1-yl)pyridine 1-oxide, hydrophobic interactions dominate binding to microbial enzymes .
Basic: What analytical techniques confirm compound purity and stability?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) for purity ≥98% .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify imidazolidine proton environments .
- Stability : Store at −20°C under inert atmosphere; monitor degradation via accelerated stability studies (40°C/75% RH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
